Cas no 1394023-76-7 (2-(4-p-Tolyl-pyrazol-1-yl)-propylamine)

2-(4-p-Tolyl-pyrazol-1-yl)-propylamine is a pyrazole-based amine derivative characterized by its unique structural motif, combining a tolyl-substituted pyrazole ring with a propylamine side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its structural features allow for further functionalization, making it valuable for the development of ligands, inhibitors, or modulators targeting specific receptors or enzymes. The presence of both aromatic and amine functionalities enhances its utility in heterocyclic chemistry, offering opportunities for diverse chemical modifications. Its stability and well-defined reactivity profile contribute to its applicability in controlled synthetic pathways.
2-(4-p-Tolyl-pyrazol-1-yl)-propylamine structure
1394023-76-7 structure
Product name:2-(4-p-Tolyl-pyrazol-1-yl)-propylamine
CAS No:1394023-76-7
MF:C13H17N3
Molecular Weight:215.294182538986
CID:5179675

2-(4-p-Tolyl-pyrazol-1-yl)-propylamine 化学的及び物理的性質

名前と識別子

    • 2-(4-p-Tolyl-pyrazol-1-yl)-propylamine
    • インチ: 1S/C13H17N3/c1-10-3-5-12(6-4-10)13-8-15-16(9-13)11(2)7-14/h3-6,8-9,11H,7,14H2,1-2H3
    • InChIKey: QBYXJILDRNGOLP-UHFFFAOYSA-N
    • SMILES: NCC(N1C=C(C2=CC=C(C)C=C2)C=N1)C

2-(4-p-Tolyl-pyrazol-1-yl)-propylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD615174-1g
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine
1394023-76-7 97%
1g
¥5390.0 2023-04-10
Chemenu
CM502035-1g
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine
1394023-76-7 97%
1g
$769 2023-03-18

2-(4-p-Tolyl-pyrazol-1-yl)-propylamine 関連文献

2-(4-p-Tolyl-pyrazol-1-yl)-propylamineに関する追加情報

Recent Advances in the Study of 2-(4-p-Tolyl-pyrazol-1-yl)-propylamine (CAS: 1394023-76-7) in Chemical Biology and Pharmaceutical Research

2-(4-p-Tolyl-pyrazol-1-yl)-propylamine (CAS: 1394023-76-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a bioactive molecule. This research brief consolidates the latest findings related to this compound, highlighting its relevance in drug discovery and development.

The compound has been identified as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the pyrazole ring and the amine functional group, make it a versatile scaffold for the development of novel therapeutics. Recent synthetic methodologies have improved the efficiency and yield of producing 2-(4-p-Tolyl-pyrazol-1-yl)-propylamine, enabling further exploration of its biological activities.

Pharmacological studies have demonstrated that 2-(4-p-Tolyl-pyrazol-1-yl)-propylamine exhibits promising activity in modulating specific biological targets. For instance, it has been shown to interact with certain enzyme systems involved in inflammatory pathways, suggesting potential applications in the treatment of inflammatory diseases. Additionally, its role as a ligand for receptor binding has been investigated, with preliminary results indicating its utility in the design of receptor-targeted therapies.

Recent research has also explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding its behavior in vivo and for optimizing its therapeutic potential. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound and its metabolites, providing a comprehensive understanding of its pharmacological profile.

In conclusion, 2-(4-p-Tolyl-pyrazol-1-yl)-propylamine (CAS: 1394023-76-7) represents a promising candidate for further investigation in drug development. Its synthetic accessibility, coupled with its diverse biological activities, positions it as a valuable tool in the discovery of new therapeutic agents. Future research should focus on elucidating its precise mechanisms of action and exploring its potential in clinical applications.

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